molecular formula C21H17ClN2O3S B2663595 Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286696-80-7

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2663595
CAS No.: 1286696-80-7
M. Wt: 412.89
InChI Key: AEBYQKSNFFASDY-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by the presence of benzofuran and benzo[d]thiazol-2-yl moieties. This compound is notable for its diverse applications in chemical, biological, and industrial research, owing to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves several key steps:

  • Formation of the Benzofuran Moiety: : This can be achieved through cyclization reactions of suitable precursors, such as ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.

  • Synthesis of the 4-Chlorobenzo[d]thiazole: : This is generally synthesized from 2-aminothiophenol and 4-chlorobenzoic acid using a dehydrating agent.

  • Coupling Reactions: : The benzofuran derivative is then coupled with the piperidine derivative using appropriate coupling reagents, such as EDC or DCC.

  • Final Coupling: : The final product is obtained by coupling the intermediate compounds under controlled conditions using solvents like DMF or DMSO.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with stringent control over reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and microwave-assisted synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like PCC or Jones reagent, to yield various oxidized products.

  • Reduction: : Reduction can be achieved using agents like LiAlH4 or NaBH4, leading to reduced derivatives.

  • Substitution: : The benzofuran and benzo[d]thiazol-2-yl moieties allow for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : PCC, Jones reagent

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : Halogenation agents, nitration reagents

Major Products Formed

  • Oxidation products, reduced derivatives, and substituted compounds.

Scientific Research Applications

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has found applications in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Medicine: : Investigated for its potential use in drug development, particularly for conditions involving neurological pathways.

  • Industry: : Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of these targets, modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic pathways.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as those containing benzofuran or benzo[d]thiazol moieties, Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:

  • Benzofuran derivatives

  • Benzo[d]thiazol derivatives

  • Piperidine-based compounds

Each of these similar compounds has distinct properties and applications, but the combination present in this compound provides a unique chemical and biological profile that sets it apart.

Biological Activity

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperidine ring substituted with a 4-chlorobenzo[d]thiazole group. Its molecular formula is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, and it has a molecular weight of approximately 439.92 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Quorum Sensing : The compound targets the lasB quorum sensing systems in Gram-negative bacteria, disrupting their communication pathways which are crucial for biofilm formation and virulence expression.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .
  • Antimicrobial Effects : Benzofuran derivatives have been noted for their antibacterial properties, with specific activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzofuran derivatives indicated that compounds with benzofuran structures exhibit significant activity against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Anticancer Potential

Research involving in vitro and in vivo models has demonstrated that Benzofuran derivatives can effectively inhibit cancer cell lines. For example, one derivative was found to have an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), showcasing its efficacy in targeting cancerous cells without adversely affecting normal tissues .

Case Studies

  • Case Study on Anticancer Activity : In a study focused on lung cancer, Benzofuran derivatives were tested for their ability to inhibit the AKT signaling pathway, leading to reduced tumor growth in murine models without significant side effects .
  • Case Study on Antimicrobial Efficacy : A series of benzofuran compounds were synthesized and tested against various bacterial strains. Results indicated that modifications at specific positions on the benzofuran ring significantly impacted antimicrobial potency, with some compounds achieving MIC values as low as 0.78 μg/mL against resistant strains .

Data Tables

Activity TypeCompound NameTarget PathwayIC50/MIC Values
AntimicrobialBenzofuran derivative 1Gram-positive and Gram-negative bacteriaMIC = 0.78 - 3.12 μg/mL
AnticancerBenzofuran derivative 2AKT signaling pathwayIC50 = 16.4 μM
Quorum Sensing InhibitorBenzofuran derivative 3lasB quorum sensingNot specified

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-15-5-3-7-18-19(15)23-21(28-18)26-14-8-10-24(11-9-14)20(25)17-12-13-4-1-2-6-16(13)27-17/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYQKSNFFASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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